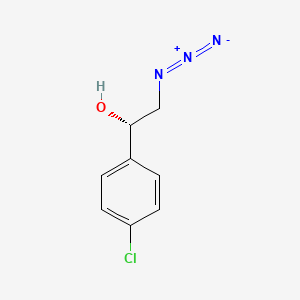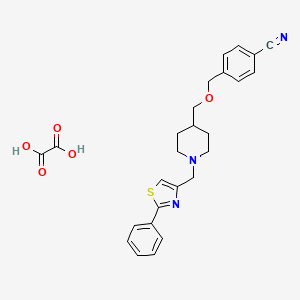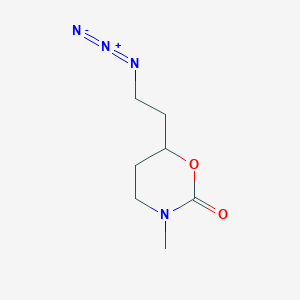
2-Iodo-5-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Iodo-5-methylphenol is a compound with the molecular formula C7H7IO . It is a solid in physical form .
Molecular Structure Analysis
The molecular structure of 2-Iodo-5-methylphenol is represented by the InChI code: 1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
2-Iodo-5-methylphenol has a molecular weight of 234.04 . It is a solid in physical form . The melting point is between 34-36 degrees Celsius .Aplicaciones Científicas De Investigación
Identification in Mineral Water
A study identified 2-iodo-4-methylphenol as a compound responsible for a medicinal off-odour in mineral water. This compound, closely related to 2-Iodo-5-methylphenol, was found to be a potent odour substance with very low odour thresholds in both air and water, suggesting its significant impact on the sensory quality of mineral water (Strube, Guth, & Buettner, 2009).
Role in Organic Synthesis
In organic synthesis, 2-methylphenols, a group that includes 2-Iodo-5-methylphenol, have been used in oxidative dearomatization processes. These processes transform these phenols into cyclohexa-2,4-dienone derivatives, which are valuable intermediates in synthetic chemistry (Quideau, Pouységu, Ozanne, & Gagnepain, 2005).
Photochemical Synthesis Applications
2-Iodo-5-methylphenol derivatives have been used in photochemical syntheses, like the formation of 4H-thieno[3,2-c]chromene-2-carbaldehydes. These compounds have potential applications in the development of covert marking pigments due to their unique photophysical properties (Ulyankin et al., 2021).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, iodine-substituted methylphenols, including compounds like 2-Iodo-5-methylphenol, are of interest. Methods have been developed for the gas-chromatographic identification of these compounds, improving sensitivity in the detection of phenolic compounds in various media (Gruzdev et al., 2012).
Radiosynthesis Applications
Radioactively labeled versions of 2-Iodo-5-methylphenol derivatives have been used in radiosynthesis for developing positron emission tomography (PET) tracers. These tracers are critical in medical imaging for diagnosing and monitoring diseases (Rotteveel et al., 2017).
Research on Molecular Mechanisms
Compounds structurally related to 2-Iodo-5-methylphenol, like 2-methylphenols, have been the subject of research exploring their molecular mechanisms in various biological processes. This includes their role in enzyme-mediated reactions and potential applications in biotechnology and pharmacology (Neilson et al., 1988).
Safety and Hazards
The safety information for 2-Iodo-5-methylphenol indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
2-iodo-5-methylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO/c1-5-2-3-6(8)7(9)4-5/h2-4,9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYJGEJGXAKCKSI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)I)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35928-80-4 |
Source


|
| Record name | 2-iodo-5-methylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-amino-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2407474.png)
![N-[2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl]-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2407475.png)
![Methyl 2-[4-[3-methyl-7-[(2-methylphenyl)methyl]-2,6-dioxopurin-8-yl]piperazin-1-yl]acetate](/img/structure/B2407476.png)

![N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2407479.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3,3-dimethylbutanamide](/img/structure/B2407482.png)
![8-(sec-butyl)-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407483.png)
![(4-ethoxyphenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2407486.png)




![3-[4-(Tert-butyl)phenoxy]-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B2407495.png)